(S)-3,3'-Bis(4-nitrophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
Description
(S)-3,3'-Bis(4-nitrophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol is a chiral binaphthalene derivative characterized by its octahydro binaphthyl backbone and electron-withdrawing 4-nitrophenyl substituents at the 3,3' positions. This compound belongs to a class of enantioselective catalysts and ligands widely used in asymmetric synthesis due to the rigidity imparted by the octahydro framework and the stereochemical control provided by the diol groups . Its structural uniqueness lies in the combination of hydrogenated naphthalene rings and nitro-substituted aryl groups, which influence both its electronic properties and steric environment, making it valuable in catalytic applications such as oxidative coupling reactions .
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-nitrophenyl)-5,6,7,8-tetrahydronaphthalen-1-yl]-3-(4-nitrophenyl)-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O6/c35-31-27(19-9-13-23(14-10-19)33(37)38)17-21-5-1-3-7-25(21)29(31)30-26-8-4-2-6-22(26)18-28(32(30)36)20-11-15-24(16-12-20)34(39)40/h9-18,35-36H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSESLMBODIOLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=C(C=C2C1)C3=CC=C(C=C3)[N+](=O)[O-])O)C4=C5CCCCC5=CC(=C4O)C6=CC=C(C=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3,3'-Bis(4-nitrophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol is a complex organic compound with significant potential in biological applications. This article explores its biological activity by reviewing various studies that highlight its pharmacological properties and therapeutic implications.
- Molecular Formula : C₃₂H₂₈N₂O₆
- Molecular Weight : 536.57 g/mol
- CAS Number : 2129645-35-6
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts, including its potential as an anticancer agent and its antimicrobial properties. The nitrophenyl groups in the structure are believed to play a crucial role in mediating these activities.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to (S)-3,3'-Bis(4-nitrophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol. The following table summarizes findings from key studies:
These studies indicate that the compound exhibits potent anticancer activity across multiple cell lines with mechanisms involving apoptosis and cell cycle regulation.
Antimicrobial Activity
The antimicrobial potential of (S)-3,3'-Bis(4-nitrophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol has also been explored. Notably:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Klebsiella pneumoniae.
- Fungi : Showed antifungal properties against Candida albicans.
The Minimum Inhibitory Concentration (MIC) values for various strains ranged from 3.58 to 8.74 µM .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for enhancing the efficacy of (S)-3,3'-Bis(4-nitrophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol. The presence of nitro groups at specific positions on the phenyl rings significantly influences both anticancer and antimicrobial activities. Electron-withdrawing groups enhance potency against various microbes and cancer cells .
Case Study 1: MCF-7 Cell Line Evaluation
In a controlled experiment using the MCF-7 breast cancer cell line:
- Objective : To assess cytotoxicity and mechanism.
- Method : MTT assay to determine cell viability.
- Results : The compound exhibited an IC50 value of approximately 5 µM after 48 hours of treatment. Apoptotic markers were significantly elevated compared to control groups .
Case Study 2: Antimicrobial Efficacy
A study focusing on the antimicrobial properties involved testing against various bacterial strains:
Comparison with Similar Compounds
Structural Analogues
Binaphthalene diol derivatives share a common chiral backbone but differ in substituent groups and hydrogenation patterns. Key structural analogues include:
*Calculated based on molecular formula.
Key Observations :
- Backbone Rigidity: Octahydro backbones (e.g., target compound) confer greater conformational rigidity than non-hydrogenated analogues, improving enantioselectivity in asymmetric reactions .
Computational Similarity Metrics
- Tanimoto Coefficients : Structural similarity analyses using Tanimoto indices (based on MACCS or Morgan fingerprints) indicate moderate similarity (60–70%) between the target compound and analogues like (S)-3,3'-bis(CF₃-phenyl)-octahydro-binaphthalene-diol, primarily due to shared backbone motifs .
- Activity Landscape Modeling: Compounds with similar substituent electronegativity (e.g., NO₂ vs. CF₃) cluster together in bioactivity profiles, suggesting analogous modes of action in catalysis or binding .
Physicochemical Properties
- Solubility : Nitro-substituted derivatives exhibit lower solubility in polar solvents compared to silyloxy- or boronate-ester analogues (e.g., (S)-7,7'-bis(dioxaborolan-yl)-binaphthalene-diol) due to reduced polarity .
- Stability : The target compound’s nitro groups may increase sensitivity to light or heat compared to CF₃- or alkyl-substituted derivatives, necessitating storage at 2–8°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
